JWH-015

Descripción general

Descripción

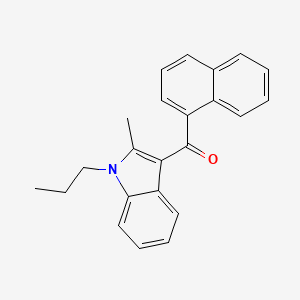

JWH-015 es un cannabinoide sintético de la familia de los naftóilindoles. Actúa como un agonista cannabinoide selectivo de subtipo, dirigéndose principalmente al receptor cannabinoide tipo 2 (CB2) con alta afinidad, mientras que exhibe una afinidad significativamente menor por el receptor cannabinoide tipo 1 (CB1) . Este compuesto fue descubierto y nombrado en honor a John W. Huffman, un investigador que ha contribuido ampliamente al campo de los cannabinoides sintéticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JWH-015 implica la reacción de cloruro de 1-naftóil con 2-metil-1-propil-1H-indol en presencia de una base como la trietilamina. La reacción típicamente ocurre en un solvente orgánico como diclorometano a temperatura ambiente. El producto resultante se purifica luego mediante recristalización o cromatografía para obtener this compound puro .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos. Se emplean pasos de purificación como la destilación y la cristalización para lograr this compound de alta pureza adecuado para aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

JWH-015 se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y enzimas citocromo P450.

Sustitución: Las reacciones de sustitución a menudo requieren agentes halogenantes o electrófilos en presencia de una base.

Principales Productos Formados

Oxidación: Metabolitos hidroxilados de this compound.

Reducción: Análogos reducidos con propiedades farmacológicas alteradas.

Sustitución: Varios derivados sustituidos con posibles diferencias en la afinidad y la actividad del receptor.

Aplicaciones Científicas De Investigación

In Vivo Studies

In animal models, JWH-015 has been shown to reduce tumor growth significantly. For instance, in studies involving syngeneic mice with NT 2.5 cells, this compound inhibited tumor growth and metastasis by affecting CXCL12-induced chemotaxis and wound healing processes .

Data Table: Anticancer Effects of this compound

Case Studies

In a study focusing on rheumatoid arthritis, this compound administration led to a significant reduction in pro-inflammatory cytokines IL-6 and IL-8 production, highlighting its therapeutic potential as an adjunct therapy for inflammatory conditions .

Data Table: Anti-inflammatory Effects of this compound

| Condition | Study Design | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | In vitro | Reduces IL-6 and IL-8 production |

| General Inflammation | In vivo | Exhibits anti-inflammatory effects independent of CB2 |

Weight Management

This compound has been investigated for its potential role in obesity management. In diet-induced obese mice, administration of this compound resulted in significant weight loss and reduced food intake compared to control groups. The study suggests that the compound may modulate appetite through central mechanisms related to cannabinoid receptor activation .

Data Table: Effects on Metabolism

Mecanismo De Acción

JWH-015 ejerce sus efectos principalmente a través de la activación de los receptores CB2. Al unirse a los receptores CB2, this compound induce un cambio conformacional que activa las vías de señalización descendentes, incluida la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las quinasas de proteínas activadas por mitógenos (MAPK) . Estas vías contribuyen a los efectos inmunomoduladores, antiinflamatorios y analgésicos del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

WIN 55,212-2: Un agonista no selectivo del receptor cannabinoide que activa tanto los receptores CB1 como CB2.

AM1241: Un agonista selectivo del receptor CB2 con propiedades inmunomoduladoras y analgésicas similares.

Singularidad de this compound

This compound es único debido a su selectividad moderada para los receptores CB2, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores CB2 en varios procesos fisiológicos y patológicos. Su afinidad relativamente menor por los receptores CB1 reduce la probabilidad de efectos secundarios psicotrópicos, lo que lo diferencia de los agonistas no selectivos de los receptores cannabinoides .

Actividad Biológica

JWH-015 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). It has garnered attention in various research studies due to its potential therapeutic effects in several biological contexts, including cancer, inflammation, and metabolic disorders. This article compiles detailed findings on the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

CB2 Receptor Activation

this compound primarily exerts its biological effects through the activation of CB2 receptors. This receptor is predominantly expressed in immune cells and has been implicated in anti-inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human rheumatoid arthritis synovial fibroblasts (RASFs) by modulating intracellular signaling pathways, including JNK and p38 MAPK pathways .

Non-Canonical Pathways

Interestingly, studies have shown that this compound can elicit anti-inflammatory effects even in the absence of CB2 receptors, suggesting involvement of non-canonical pathways or off-target effects. For instance, it has been found to bind to glucocorticoid receptors (GR), enhancing its anti-inflammatory properties .

Inhibition of Tumor Growth

Research has demonstrated that this compound possesses anti-cancer properties. In vivo studies using mouse models indicated that treatment with this compound significantly inhibited tumor growth in prostate cancer cells (PC-3) by inducing apoptosis through ceramide synthesis and activation of specific signaling pathways . The following table summarizes key findings from various studies:

Case Studies

-

Prostate Cancer Model

In a study investigating the effects of this compound on prostate cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased ceramide levels and subsequent apoptosis in cancer cells . -

Rheumatoid Arthritis

A clinical study involving RASFs showed that this compound treatment led to decreased secretion of inflammatory cytokines. This effect was associated with modulation of signaling pathways involved in inflammation, highlighting its potential for managing rheumatoid arthritis symptoms . -

Neurological Impact

Research on hippocampal neurons indicated that this compound can inhibit excitatory neurotransmission via CB1 receptors, demonstrating its role not only as a CB2 agonist but also as a modulator of neuronal activity .

Propiedades

IUPAC Name |

(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSBBBWQTLXQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165902 | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-08-2 | |

| Record name | JWH 015 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH 015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JHW-015 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.